4-methoxy-2,5-dimethyl-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
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Overview
Description
4-methoxy-2,5-dimethyl-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N6O3S and its molecular weight is 442.54. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
- Photodynamic Therapy for Cancer Treatment : Certain zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown promising results as Type II photosensitizers in photodynamic therapy. These compounds exhibit high singlet oxygen quantum yields, good fluorescence properties, and appropriate photodegradation quantum yields, making them potential candidates for cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Heterocyclic Compounds
- Heterocyclic Compound Synthesis : Research on the synthesis of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety has expanded the arsenal of heterocyclic compounds. Such derivatives have potential applications in drug development and other areas of chemical research (Farag, Dawood, Abdel‐Aziz, Hamdy, & Fakhr, 2011).
Anticancer Activity
- Anticancer Compound Synthesis : Benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules have been synthesized and evaluated for their anticancer activity. This highlights the role of benzenesulfonamide derivatives in the development of new therapeutic agents for cancer treatment (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).
Spectroscopic and Molecular Structure Studies
- Spectral and Molecular Studies : Comprehensive studies on sulfamethazine Schiff-base derivatives have been performed to understand their structural and spectral characteristics. These investigations are essential for the development of new materials and drugs, showcasing the versatility of benzenesulfonamide compounds in research (Mansour & Ghani, 2013).
Enzyme Inhibition and Molecular Docking
- Enzyme Inhibition and Drug Design : New Schiff bases derived from sulfamethoxazole and sulfisoxazole have been evaluated for their enzyme inhibition properties, accompanied by molecular docking studies. Such research underscores the potential of benzenesulfonamide derivatives in the discovery and design of enzyme inhibitors for therapeutic applications (Alyar, Şen, Özmen, Alyar, Adem, & Şen, 2019).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown.
Mode of Action
. These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. , it can be hypothesized that the compound may affect a variety of pathways related to the aforementioned biological activities.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. , it can be speculated that the compound may have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
4-methoxy-2,5-dimethyl-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c1-14-12-18(15(2)11-17(14)30-4)31(28,29)24-10-9-23-20-13-21(26-16(3)25-20)27-19-7-5-6-8-22-19/h5-8,11-13,24H,9-10H2,1-4H3,(H2,22,23,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMVIJDKLGZXCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCNC2=CC(=NC(=N2)C)NC3=CC=CC=N3)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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